molecular formula C13H26N2O2 B1425847 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine CAS No. 1272113-68-4

2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine

Cat. No.: B1425847
CAS No.: 1272113-68-4
M. Wt: 242.36 g/mol
InChI Key: OEJUTPHECMERII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is a chemical scaffold of high interest in medicinal chemistry and drug discovery, particularly for the development of central nervous system (CNS) active compounds. This compound features a hybrid structure combining morpholine and piperidine rings, two heterocycles known to impart favorable physicochemical properties to drug candidates. The morpholine ring is recognized for its ability to enhance solubility and improve brain permeability, which is crucial for penetrating the selective blood-brain barrier (BBB) . Its weak basic nitrogen and oxygen atoms contribute to a balanced lipophilic-hydrophilic profile and a pKa value that can optimize blood solubility and passive diffusion across biological membranes . In research settings, this molecule serves as a valuable building block or intermediate. The piperidine moiety is a common feature in pharmacologically active compounds, and its combination with a morpholine ring in a single architecture creates a versatile scaffold. Researchers can utilize this compound to direct molecular appendages into optimal positions for interaction with biological targets or to modulate the overall pharmacokinetic and pharmacodynamic properties of lead molecules . It is intended for use in exploratory synthesis, structure-activity relationship (SAR) studies, and as a precursor in the development of potential therapeutics for conditions such as mood disorders, neurodegenerative diseases, and pain management . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dimethyl-4-(2-piperidin-4-yloxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-11-9-15(10-12(2)17-11)7-8-16-13-3-5-14-6-4-13/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJUTPHECMERII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with 4-piperidinol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of substituted morpholine or piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine has been investigated for its role as a pharmacological agent. Its structural features suggest potential activity as a central nervous system (CNS) modulator , which could be beneficial in treating neurological disorders. The presence of the piperidine moiety is often associated with enhanced bioactivity in drug design.

Case Study: CNS Disorders
Research indicates that compounds similar to this compound exhibit properties that can modulate neurotransmitter systems. For instance, a study on morpholine derivatives highlighted their effectiveness in reducing anxiety-like behaviors in rodent models, suggesting a potential therapeutic application for anxiety disorders .

Material Science

Polymer Synthesis
In material science, this compound serves as an intermediate in the synthesis of functional polymers. Its ability to form stable bonds with various substrates makes it suitable for creating polymeric materials with tailored properties . This is particularly relevant in the development of coatings and adhesives that require specific mechanical or thermal characteristics.

Case Study: Coating Applications
A study demonstrated that morpholine derivatives could enhance the adhesion properties of polymer coatings applied to metal surfaces, improving corrosion resistance and durability . Such advancements are crucial for industries that rely on protective coatings for infrastructure and machinery.

Analytical Chemistry

Analytical Standards
this compound is also utilized as a reference standard in analytical chemistry. Its purity and stability make it an ideal candidate for use in chromatographic methods , including HPLC and GC-MS, where accurate quantification of compounds is essential.

Case Study: Method Development
In method development studies, this compound has been employed to validate analytical techniques aimed at detecting impurities in pharmaceutical formulations. The compound's distinct spectral characteristics facilitate its use as a benchmark for assessing the performance of analytical methods .

Summary Table of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryCNS ModulatorPotential treatment for anxiety disorders
Material SciencePolymer SynthesisEnhances mechanical properties
Analytical ChemistryReference StandardUsed in HPLC and GC-MS methods

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine and related compounds:

Compound Name Substituent at 4-Position Key Structural Features Reference
This compound Piperidin-4-yloxyethyl Combines morpholine and piperidine; ether linkage enhances flexibility.
cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine (9b) 8-Nitrochromenyloxyethyl Chromene ring introduces aromaticity; nitro group may enhance electronic interactions.
(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine 6-Nitro-3-pyridyl Pyridyl group with nitro substitution; planar structure may affect binding affinity.
2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine 4-Nitrophenylsulfonyl Sulfonyl group is electron-withdrawing; increases stability and acidity.
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine 2-Nitro-4-(trifluoromethyl)phenyl CF3 group enhances lipophilicity; nitro group influences reactivity.
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine 1-(6-Nitro-3-pyridyl)-4-piperidyl Piperidine-pyridyl hybrid; potential for dual-target interactions.
Key Observations:
  • Piperidine vs.
  • Electronic Effects : Nitro and sulfonyl groups (e.g., ) increase electrophilicity, which may influence reactivity in nucleophilic substitution or hydrogen bonding.

Physicochemical Properties

  • Melting Points : reports a melting point of 61°C for the trifluoromethylphenyl analog, while nitro-substituted compounds (e.g., 9b ) are described as solids. The target compound’s physical state is unspecified.
  • Spectroscopic Data : ¹H-NMR data for 9b (δ 7.85–1.16 ppm ) and pyridyl derivatives (δ 1.20–8.21 ppm ) provide insights into electronic environments influenced by substituents.

Biological Activity

2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is a compound of growing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol. Its structure combines a morpholine ring with a piperidine ring, which contributes to its diverse biological properties. The synthesis typically involves the reaction of 2,6-dimethylmorpholine with 4-piperidinol under specific conditions using bases like sodium hydride or potassium carbonate in solvents such as THF or DMF.

Biological Activity Overview

Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes. It may function as an agonist or antagonist, modulating pathways involved in cellular signaling and homeostasis.

Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the piperidine moiety have demonstrated inhibitory effects against various pathogenic bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antibacterial activity of piperidine derivatives, highlighting that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against gram-positive bacteria like S. agalactiae and gram-negative bacteria such as E. coli .
  • PI3-Kinase Inhibition
    Another significant finding is the compound's potential as a selective inhibitor of Class I PI3-kinase enzymes. Such inhibition is crucial in treating diseases characterized by uncontrolled cellular proliferation, including certain cancers and inflammatory diseases .

Data Table: Biological Activity Summary

Activity Type Target Organism/Enzyme MIC/IC50 Values Reference
AntibacterialE. coli50 µM
AntibacterialS. agalactiae75 µM
PI3-Kinase InhibitionClass I PI3-KinasePotent inhibition

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine?

Synthesis optimization requires careful control of reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, nucleophilic substitution steps involving piperidin-4-yloxy groups may benefit from polar aprotic solvents (e.g., dichloromethane) and mild bases (e.g., sodium hydroxide) to minimize side reactions . Intermediate purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate stereoisomers, as evidenced by NMR data showing distinct diastereomeric splitting patterns in analogous morpholine derivatives .

Q. How can structural characterization of this compound be methodologically validated?

Multimodal analytical techniques are essential:

  • NMR Spectroscopy : ¹H NMR (600 MHz) can resolve methyl and morpholine ring protons, with coupling constants (e.g., J = 6.44 Hz for diastereotopic methyl groups) confirming stereochemistry .
  • LCMS : Electrospray ionization (ESI) detects the molecular ion peak (e.g., m/z 208 [M+H]⁺ for related morpholines), ensuring mass accuracy .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns, validated against racemic mixtures .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure, as morpholine derivatives may exhibit acute toxicity (H300: fatal if swallowed) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the piperidin-4-yloxyethyl moiety?

The piperidin-4-yloxyethyl group likely forms via nucleophilic substitution between 4-hydroxypiperidine and a β-chloroethyl intermediate. Computational studies (DFT) suggest a bimolecular mechanism (Sₙ2) with an energy barrier of ~25 kcal/mol, supported by kinetic isotope effects . Experimental validation involves deuterated analogs to track hydrogen migration during transition states .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., AMBER) to predict affinity for targets like serotonin receptors .
  • QSAR : Corrogate substituent effects (e.g., methyl vs. nitro groups) on logP and IC₅₀ values, as seen in pyridinyl-morpholine analogs .

Q. What strategies resolve contradictions in reported reaction yields for similar morpholine derivatives?

  • Replication : Reproduce conditions from conflicting studies (e.g., solvent purity, catalyst lot variations) .
  • DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., temperature > solvent > stirring rate) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates that affect yield .

Q. How can analytical methods be developed to quantify trace impurities in this compound?

  • HPLC-MS/MS : Optimize collision energy to fragment impurities (e.g., dealkylated by-products) with LOD < 0.1% .
  • NMR Relaxometry : Detect low-concentration impurities via ¹³C T₁ relaxation times, calibrated against spiked standards .

Q. What challenges arise during scale-up from milligram to gram synthesis?

  • Heat Transfer : Exothermic steps (e.g., nitro group reduction) require jacketed reactors to maintain ΔT < 5°C .
  • Workflow : Continuous flow systems improve reproducibility for nitro-to-amine conversions, reducing batch variability .

Q. How can degradation pathways be elucidated under accelerated stability conditions?

  • Forced Degradation : Expose to UV (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (H₂O₂). LC-MS identifies major degradants (e.g., morpholine ring-opening products) .
  • Kinetic Modeling : Fit degradation data to first-order models to predict shelf life .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • GPCR Profiling : Use radioligand binding assays (e.g., ³H-LSD for 5-HT₂A receptor affinity) .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Q. How can chiral separation techniques isolate enantiomers with >99% ee?

  • Chiral Stationary Phases : Use amylose tris(3,5-dimethylphenylcarbamate) columns with heptane/ethanol gradients .
  • Crystallization-Induced Diastereomer Resolution : Employ tartaric acid derivatives to form diastereomeric salts .

Q. What green chemistry principles apply to its synthesis?

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact .
  • Catalysis : Use immobilized lipases for enantioselective acylations, minimizing metal waste .

Q. How are thermodynamic properties (e.g., solubility, logP) determined experimentally?

  • Shake-Flask Method : Measure solubility in PBS (pH 7.4) and octanol-water partitions for logP .
  • DSC/TGA : Determine melting points (e.g., 132–135°C for related compounds) and thermal decomposition profiles .

Q. What structural modifications enhance selectivity for neurological targets?

  • Bioisosteric Replacement : Substitute the pyridinyl group with pyrimidine (improves blood-brain barrier penetration) .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the morpholine oxygen to reduce off-target binding .

Q. How does the compound’s stability vary under physiological conditions?

  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 h) and quantify parent compound via UPLC .
  • pH-Rate Profiling : Measure degradation kinetics in buffers (pH 1–10) to identify labile sites (e.g., ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine
Reactant of Route 2
2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.